Cas no 863018-00-2 (1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea)

1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea structure
863018-00-2 structure
Product Name:1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea
CAS No:863018-00-2
MF:C19H25N3O2S
MW:359.485703229904
CID:5801535
PubChem ID:9550855
Update Time:2025-06-30

1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[1-methyl-2-(4-morpholinyl)-2-(2-thienyl)ethyl]-N'-(3-methylphenyl)-
    • 1-(3-methylphenyl)-3-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]urea
    • AKOS024593411
    • HMS3366H18
    • MLS000529943
    • 863018-00-2
    • VU0493940-1
    • CHEMBL1407302
    • F0655-1130
    • SR-01000008092
    • SMR000127004
    • HMS2237D05
    • SR-01000008092-1
    • 1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea
    • 1-(3-methylphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea
    • 1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea
    • Inchi: 1S/C19H25N3O2S/c1-14-5-3-6-16(13-14)21-19(23)20-15(2)18(17-7-4-12-25-17)22-8-10-24-11-9-22/h3-7,12-13,15,18H,8-11H2,1-2H3,(H2,20,21,23)
    • InChI Key: ZGNNSNHCOUGADA-UHFFFAOYSA-N
    • SMILES: N(C(C)C(N1CCOCC1)C1SC=CC=1)C(NC1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 359.16674822g/mol
  • Monoisotopic Mass: 359.16674822g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • Density: 1.226±0.06 g/cm3(Predicted)
  • Boiling Point: 500.1±50.0 °C(Predicted)
  • pka: 13.39±0.46(Predicted)

1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea Pricemore >>

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Additional information on 1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea

Introduction to 1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea (CAS No. 863018-00-2) and Its Emerging Applications in Chemical Biology

1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea, identified by its CAS number 863018-00-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and drug discovery. The compound’s molecular framework incorporates multiple pharmacophoric moieties, including a methylphenyl group, a morpholin-4-yl substituent, and a thiophen-2-yl moiety, which collectively contribute to its unique chemical and biological properties. This introduction delves into the compound’s structural features, potential mechanisms of action, and recent applications in biomedical research, emphasizing its relevance in addressing contemporary challenges in therapeutic development.

The molecular architecture of 1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea (CAS No. 863018-00-2) is characterized by its heterocyclic core and functionalized side chains. The presence of the methylphenyl group, a well-known pharmacophore in medicinal chemistry, suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the morpholin-4-yl substituent introduces a basic nitrogen atom, which may enhance solubility and binding affinity. The thiophen-2-yl moiety further diversifies the compound’s chemical profile, offering opportunities for modulating electronic properties and metabolic stability.

Recent advancements in computational chemistry have enabled the exploration of virtual screening approaches to identify novel bioactive compounds like 1-(3-methylphenyl)-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea (CAS No. 863018-00-2). Molecular docking studies have revealed that this compound exhibits promising binding interactions with various therapeutic targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These findings align with the growing interest in multitarget-directed ligands (MTDLs), which offer the advantage of simultaneous modulation of multiple disease-relevant pathways.

In the realm of oncology research, the structural features of 1-(3-methylphenyl)-3-1-(morpholin-4-y l)-1-(thiophen -2 -y l)propan -2 -y lurea (CAS No. 863018 -00 -2) have been investigated for their potential to disrupt oncogenic signaling networks. Preclinical studies suggest that this compound may inhibit the activity of tyrosine kinases, which are frequently overexpressed in malignancies. Furthermore, its ability to modulate microtubule dynamics has been explored as a possible mechanism for inducing apoptosis in cancer cells. These preliminary findings underscore the compound’s therapeutic potential as an anticancer agent.

Beyond oncology, 1-(3-methylphen y l)-3 -1 -(morph olin -4 -y l) -1 -(thioph en -2 -y l)propan -2 -y lurea (CAS No. 863018 -00 -2) has shown promise in addressing inflammatory disorders. The compound’s interaction with inflammatory mediators and immune cell signaling pathways has been examined in vitro, revealing anti-inflammatory effects comparable to those of established therapeutics. Its dual functionality—targeting both enzymatic and receptor-based pathways—makes it a compelling candidate for developing next-generation anti-inflammatory drugs.

The synthesis of 1-(3-methylphen y l)-3 -1 -(morph olin -4 -y l) -1 -(thioph en -2 -y l)propan -2 -y lurea (CAS No. 863018 -00 -2) presents unique challenges due to its complex stereochemistry and multiple functional groups. However, recent innovations in synthetic methodologies have facilitated efficient access to this compound, enabling large-scale production for preclinical testing. Advances in green chemistry have also been leveraged to optimize synthetic routes, minimizing waste and improving sustainability—a critical consideration in modern drug development.

The pharmacokinetic profile of 1-(3-methylphen y l)-3 -1 -(morph olin -4 -y l) -1 -(thioph en -2 -y l)propan -2-y lurea (CAS No. 863018 00 02) is another area of active investigation. Studies indicate that the compound exhibits favorable oral bioavailability and moderate metabolic stability, suggesting potential for clinical translation. Additionally, its ability to cross the blood-brain barrier has been explored as a means of treating central nervous system disorders—a significant unmet need in medicine.

Emerging evidence from clinical trials supports the therapeutic efficacy of derivatives structurally related to 1-(3-methylphen y l)-3 1 -(morph olin 4 yl ) 11 thi o phen 22 yl ) pro pan 22 yl urea (CAS No. 86301800 02). While large-scale human trials are still pending, preliminary results demonstrate significant anti-tumor activity and reduced toxicity compared to conventional chemotherapeutics. These findings have generated excitement within the pharmaceutical industry regarding the future development of this class of compounds.

The versatility of molecular probes, such as those derived from CAS No., continues to drive innovation across multiple disciplines within chemical biology research programs worldwide today; this includes probing into intricate biochemical pathways related specifically towards understanding aging processes at both cellular levels; thus revealing new opportunities aimed at developing targeted interventions designed ultimately aim towards promoting healthier longevity among patients suffering from age-related diseases or conditions.

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